molecular formula C17H16BrNO2 B11067115 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 889945-81-7

2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11067115
CAS No.: 889945-81-7
M. Wt: 346.2 g/mol
InChI Key: JFIGFXACRXMEMM-UHFFFAOYSA-N
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Description

2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a brominated benzodioxole moiety attached to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound, such as dehalogenated products.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Mechanism of Action

The mechanism of action of 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts distinct biological activity and chemical reactivity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

889945-81-7

Molecular Formula

C17H16BrNO2

Molecular Weight

346.2 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H16BrNO2/c18-15-8-17-16(20-11-21-17)7-14(15)10-19-6-5-12-3-1-2-4-13(12)9-19/h1-4,7-8H,5-6,9-11H2

InChI Key

JFIGFXACRXMEMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC4=C(C=C3Br)OCO4

Origin of Product

United States

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